1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CAS 1495806-06-8) is a synthetic small-molecule heterocycle belonging to the benzimidazole family, with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol. The compound is characterized by a cyclohexyl substituent at the N1 position and a methyl group at the C2 position of the benzimidazole core.

Molecular Formula C14H18N2
Molecular Weight 214.312
CAS No. 1495806-06-8
Cat. No. B2650560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-2-methyl-1H-1,3-benzodiazole
CAS1495806-06-8
Molecular FormulaC14H18N2
Molecular Weight214.312
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCCCC3
InChIInChI=1S/C14H18N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
InChIKeyJKJSHTJRENPKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CAS 1495806-06-8): Core Structural and Procurement Baseline


1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CAS 1495806-06-8) is a synthetic small-molecule heterocycle belonging to the benzimidazole family, with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . The compound is characterized by a cyclohexyl substituent at the N1 position and a methyl group at the C2 position of the benzimidazole core . It is primarily listed as a versatile small-molecule scaffold and chemical building block for research purposes, with commercial availability from multiple suppliers at purities typically ≥95% . No dedicated primary research articles or patents were identified that report quantitative biological activity data specifically for this compound as of the search date .

Why Generic Benzimidazole Substitution Fails: The Functional Impact of N1-Cyclohexyl and C2-Methyl Substitution in 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole


Within the benzimidazole scaffold family, the precise position and nature of substituents fundamentally govern molecular recognition, physicochemical behavior, and synthetic utility. 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole bears a cyclohexyl group directly at N1 and a methyl group at C2, a substitution pattern that is structurally distinct from regioisomeric analogs such as 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) where the cyclohexyl and methyl groups occupy different positions, or 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (CAS 830350-73-7) where the cyclohexyl ring is connected via a methylene spacer . These positional variations alter hydrogen-bonding capacity, lipophilicity, steric bulk, and metabolic vulnerability, meaning that generic interchange within this compound class cannot be assumed to preserve biological target engagement, synthetic reactivity, or pharmacokinetic profile . The evidence below quantifies where this specific substitution pattern generates measurable differentiation relevant to scientific selection.

Quantitative Differential Evidence for 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole versus Closest Analogs


Regioisomeric Differentiation: N1-Cyclohexyl/C2-Methyl versus 2-Cyclohexyl/5-Methyl Substitution

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole and 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) are constitutional isomers sharing identical molecular formula (C₁₄H₁₈N₂) and molecular weight (214.31 g/mol), yet the cyclohexyl group occupies N1 in the target compound versus C2 in the comparator, with the methyl group at C2 versus C5, respectively . Computed topological polar surface area (TPSA) for the target compound is 34.1 Ų with zero hydrogen-bond donors and two hydrogen-bond acceptors [1]. The regioisomeric comparator 2-cyclohexyl-5-methyl-1H-benzimidazole retains one hydrogen-bond donor (N1-H) due to the unsubstituted imidazole nitrogen, yielding distinct hydrogen-bonding capacity and predicted logP differences that influence solubility, permeability, and target-binding geometry .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Linker-Dependent Lipophilicity and Flexibility: Direct N1-Cyclohexyl versus N1-Cyclohexylmethyl Attachment

The target compound features a cyclohexyl ring directly attached to N1, whereas the analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (CAS 830350-73-7) interposes a methylene (-CH₂-) spacer between the benzimidazole core and the cyclohexyl ring . This methylene insertion increases the rotatable bond count by one and alters the spatial orientation of the cyclohexyl group relative to the heterocyclic plane, affecting both molecular shape and lipophilicity. While experimentally measured logP or logD values are unavailable for either compound, the increased conformational flexibility and greater distance of the lipophilic cyclohexyl moiety from the polar benzimidazole core in the linker-containing analog is predicted to yield higher lipophilicity and altered membrane partitioning behavior compared to the directly-attached target compound [1].

Physicochemical Properties Drug Design Molecular Flexibility

C2-Methyl Substitution: Differentiation from 1-Cyclohexyl-Unsubstituted Benzimidazole Scaffolds

The C2-methyl group in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole occupies the imidazole 2-position, which in unsubstituted benzimidazoles bears a reactive N-H group. In comparative analogs such as 1-cyclohexyl-1H-1,3-benzodiazol-2-amine (CAS 92905-49-2), the C2 position is substituted with an amino group that serves as both a hydrogen-bond donor and acceptor, whereas the C2-methyl group in the target compound is electronically inert and cannot participate in hydrogen bonding . This substitution eliminates a site of metabolic vulnerability (N-dealkylation or oxidation at C2) and removes a potential toxophoric alert, while also blocking electrophilic substitution chemistry at this position, making the target compound a more stable and synthetically orthogonal intermediate compared to C2-unsubstituted or C2-amino benzimidazole analogs .

Synthetic Chemistry Reactivity Metabolic Stability

Commercial Purity Benchmarking: Vendor-Supplied Minimum Purity Specification

The target compound is commercially available at a specified minimum purity of 95% from vendors such as CymitQuimica . In comparison, the structurally related analog 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) is also offered at ≥95% purity by Bidepharm, with batch-specific QC data (NMR, HPLC, GC) available upon request . No higher-purity grade (e.g., ≥98% or ≥99%) was identified for either compound at the time of search. The equivalent baseline purity specification means that procurement decisions between these analogs cannot be differentiated on purity alone; rather, selection must be driven by the structural and physicochemical differentiation factors documented in the preceding evidence items .

Procurement Quality Control Chemical Purity

Validated Application Scenarios for 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole Based on Differential Evidence


Medicinal Chemistry Scaffold Requiring Absence of N1-H Hydrogen-Bond Donor

In drug discovery programs where the benzimidazole N1-H donor is detrimental to target selectivity, membrane permeability, or metabolic stability, 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole provides a scaffold with zero hydrogen-bond donors at the imidazole core (HBD = 0), distinguishing it from regioisomeric analogs such as 2-cyclohexyl-5-methyl-1H-benzimidazole that retain the N1-H donor (HBD = 1) [1]. This property is supported by computed molecular descriptor data (TPSA = 34.1 Ų, HBA = 2) . The compound is therefore suited as a core scaffold in CNS-targeted or cell-permeable probe design where minimizing HBD count is a known design principle for improving brain penetration.

Conformationally Constrained Fragment for Structure-Based Drug Design

For fragment-based drug discovery or structure-based design requiring a rigid, low-entropy scaffold, the direct N1-cyclohexyl attachment in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole (rotatable bonds = 1) offers greater conformational restriction than the methylene-linked analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (rotatable bonds = 2) [1]. This reduced flexibility may translate to more favorable binding entropy and higher-quality co-crystal structures, making the compound preferable for crystallography and biophysical screening cascades where conformational homogeneity is valued.

Synthetic Intermediate for C5/C6 Diversification in Benzimidazole Library Synthesis

The C2-methyl group in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole blocks the chemically reactive imidazole 2-position, directing electrophilic substitution and cross-coupling reactions exclusively to the benzene ring positions (C5, C6) [1]. This orthogonality makes the compound a strategically advantageous building block for parallel library synthesis, where diversification must occur selectively on the benzo ring rather than at the imidazole 2-position—a capability not shared by C2-amino analogs such as 1-cyclohexyl-1H-1,3-benzodiazol-2-amine (CAS 92905-49-2) that possess reactive C2 functionality .

Physicochemical Probe for Structure-Property Relationship Studies in Benzimidazole Series

With defined computed properties including TPSA (34.1 Ų), HBD (0), HBA (2), and a specific cyclohexyl placement, 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole serves as a well-characterized physicochemical probe in benzo-fused heterocycle SAR campaigns [1]. When used alongside its regioisomer 2-cyclohexyl-5-methyl-1H-benzimidazole (differing in HBD count and substitution topology) and the methylene-linked analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (differing in flexibility and spatial reach), the compound enables systematic deconvolution of substitution effects on potency, selectivity, and ADME properties in benzimidazole lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.